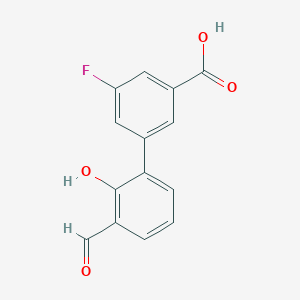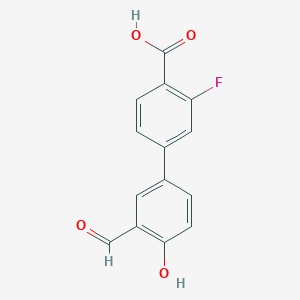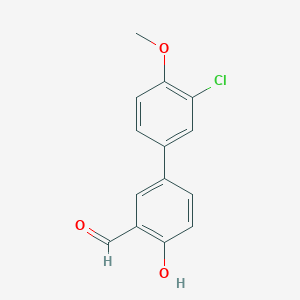
6-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% (6-CMPF) is a chemical compound with a wide range of potential applications in research and industry. It is an aromatic compound with a molecular formula of C9H7ClO3 and a molecular weight of 194.59 g/mol. 6-CMPF is a white, crystalline solid that is soluble in organic solvents and insoluble in water. It is used as a building block in organic synthesis, and has been investigated for its potential applications in the fields of biochemistry and pharmacology.
科学的研究の応用
6-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% has been investigated for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been studied for its potential to act as a photosensitizer in photodynamic therapy, and has been used in the synthesis of a variety of other compounds. It has also been studied for its potential to act as an inhibitor of enzymes, and has been used in the synthesis of a variety of drugs.
作用機序
The mechanism of action of 6-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of enzymes, and has been studied for its potential to act as a photosensitizer in photodynamic therapy. It is believed to interact with a variety of proteins in the cell, and has been studied for its potential to affect the activity of a variety of enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% are not yet fully understood. However, it has been studied for its potential to act as an inhibitor of enzymes, and has been used in the synthesis of a variety of drugs. It has also been studied for its potential to act as a photosensitizer in photodynamic therapy, and has been used in the synthesis of a variety of other compounds.
実験室実験の利点と制限
The advantages of using 6-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% in laboratory experiments include its low cost, its availability in a variety of forms, and its relative stability in a variety of solvents. It is also relatively easy to synthesize, and can be synthesized in a variety of ways. The primary limitation of 6-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% is its solubility in water, which can limit its use in aqueous solutions.
将来の方向性
The potential applications of 6-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% are still being explored. One potential future direction is the development of new methods for synthesizing 6-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95%, which could enable the synthesis of more complex compounds. Additionally, further research could be conducted into the biochemical and physiological effects of 6-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95%, as well as its potential to act as an inhibitor of enzymes and as a photosensitizer in photodynamic therapy. Additionally, further research could be conducted into the potential applications of 6-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% in drug synthesis and drug delivery systems. Finally, further research could be conducted into the potential applications of 6-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% in the fields of biochemistry and pharmacology.
合成法
6-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% can be synthesized through a variety of methods. One of the most common methods is the reaction of 5-chloro-2-methoxyphenol with formaldehyde in the presence of a base catalyst. This reaction can be conducted in aqueous or organic solvents, with a variety of catalysts. The reaction is typically conducted at room temperature, and the yield is typically in the range of 80-90%.
特性
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-13-6-5-10(15)7-12(13)11-4-2-3-9(8-16)14(11)17/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGSYCMHIKYPIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685270 |
Source


|
| Record name | 5'-Chloro-2-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-Chloro-2-methoxyphenyl)-2-formylphenol | |
CAS RN |
1261895-29-7 |
Source


|
| Record name | 5'-Chloro-2-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Formyl-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378553.png)







